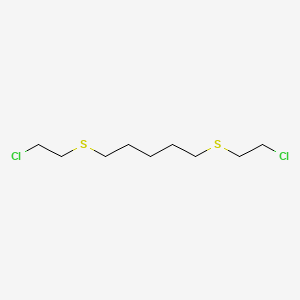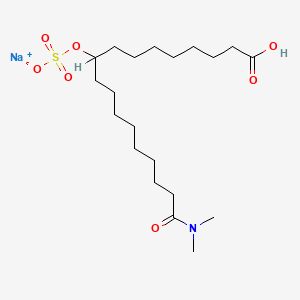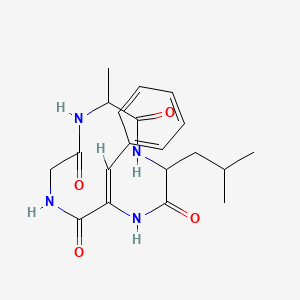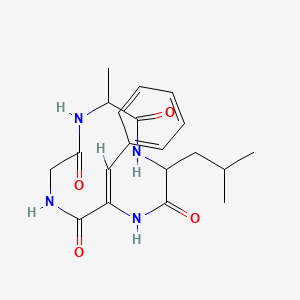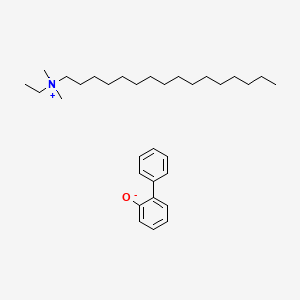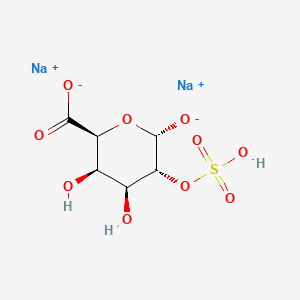
disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and sulfonation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and consistency of the final product, which is essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxido and sulfooxy groups to their corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds share similar structures but differ in specific functional groups, leading to variations in their chemical properties and reactivity.
Other sulfooxyoxane derivatives: These compounds have different stereochemistry or additional substituents, which can affect their biological activity and applications.
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
96633-53-3 |
|---|---|
Molecular Formula |
C6H8Na2O10S |
Molecular Weight |
318.17 g/mol |
IUPAC Name |
disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H9O10S.2Na/c7-1-2(8)4(16-17(12,13)14)6(11)15-3(1)5(9)10;;/h1-4,6-8H,(H,9,10)(H,12,13,14);;/q-1;2*+1/p-1/t1-,2+,3+,4-,6+;;/m1../s1 |
InChI Key |
FDSNQDPWBYMQAN-LDDVDCNTSA-M |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1OS(=O)(=O)O)[O-])C(=O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1(C(C(OC(C1OS(=O)(=O)O)[O-])C(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

